molecular formula C4H8F3NO B1507208 (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol

(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol

Cat. No.: B1507208
M. Wt: 143.11 g/mol
InChI Key: TYJCFMFELXBCOZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include trifluoromethylated amines, alcohols, and other fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the methyl group.

    1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group but no amino group.

    1,1,1-Trifluoro-2-methyl-2-propanol: Similar but with different functional groups

Uniqueness

(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

IUPAC Name

(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol

InChI

InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3/t3-/m0/s1

InChI Key

TYJCFMFELXBCOZ-VKHMYHEASA-N

Isomeric SMILES

C[C@](CN)(C(F)(F)F)O

Canonical SMILES

CC(CN)(C(F)(F)F)O

Origin of Product

United States

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